molecular formula C7H14N2O4S B8813683 Propanal, 2-methyl-2-(methylsulfonyl)-, O-[(methylamino)carbonyl]oxime

Propanal, 2-methyl-2-(methylsulfonyl)-, O-[(methylamino)carbonyl]oxime

Cat. No.: B8813683
M. Wt: 222.26 g/mol
InChI Key: YRRKLBAKDXSTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aldicarb sulfone is an organic compound and a metabolite of aldicarb, a well-known carbamate pesticide. It is primarily used as an insecticide and nematicide in agriculture to control a variety of pests. Aldicarb sulfone is a white crystalline solid at room temperature and is known for its high toxicity, which makes it effective in pest control .

Preparation Methods

Aldicarb sulfone is typically synthesized through the oxidation of aldicarb. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. Industrial production methods often involve the use of sulfuric acid for the oxidation process .

Chemical Reactions Analysis

Aldicarb sulfone undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert aldicarb sulfone to other metabolites.

    Reduction: Aldicarb sulfone can be reduced back to aldicarb or other intermediates.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Aldicarb sulfone has several applications in scientific research:

Mechanism of Action

Aldicarb sulfone exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine in the synaptic cleft, leading to an accumulation of acetylcholine and continuous stimulation of the nervous system. This mechanism is similar to that of other carbamate pesticides, but aldicarb sulfone is considerably less toxic than its parent compound, aldicarb .

Comparison with Similar Compounds

Aldicarb sulfone is often compared with other carbamate pesticides such as aldicarb and aldicarb sulfoxide. While all three compounds inhibit acetylcholinesterase, aldicarb sulfone is less toxic than aldicarb and aldicarb sulfoxide. This reduced toxicity makes it a safer alternative for pest control in certain applications. Similar compounds include:

Aldicarb sulfone’s unique properties and reduced toxicity make it a valuable compound in both scientific research and agricultural applications.

Properties

Molecular Formula

C7H14N2O4S

Molecular Weight

222.26 g/mol

IUPAC Name

[(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate

InChI

InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)

InChI Key

YRRKLBAKDXSTNC-UHFFFAOYSA-N

SMILES

CC(C)(C=NOC(=O)NC)S(=O)(=O)C

Canonical SMILES

CC(C)(C=NOC(=O)NC)S(=O)(=O)C

physical_description

Aldicarb sulfone is a white crystalline solid. Insecticide.
White solid;  [CAMEO]

vapor_pressure

0.00009 [mmHg]

Origin of Product

United States

Synthesis routes and methods

Procedure details

15 grams of an 88 percent aqueous solution of formic acid was added to a mixture containing 30 grams of 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime in 70 grams of methylene chloride solution. To the mixture was added 56 grams of a 30 percent aqueous hydrogen peroxide over a 15-20 minute period. During the course of addition, the reaction temperature rose from 25° to 40° C. with a gentle reflux of methylene chloride. After the addition of the peroxide solution, 6.0 grams of concentrated sulfuric acid was added dropwise at a rate to maintain the reflux at 40° C. When the addition was complete, the mixture was stirred for an additional 2.5 hours at 40.45° C. When the oxidation was over, 60-70 grams of the methylene chloride solvent was removed by evaporation under reduced pressure. The mixture was cooled to 5° C. and filtered. The solid reaction product was then washed with 25-30 grams of cold water and dried to constant weight. (2-Methyl-2-(Methylsulfonyl)propionaldehyde O-(methylcarbamoyl)oxime was obtained, m.p. 144°-145° C, having a 2-methyl-2-(methylsulfinyl)propionaldehyde O-(methylcarbamoyloxime (sulfide) content of less than 0.10 percent.
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aqueous solution
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30 g
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peroxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propanal, 2-methyl-2-(methylsulfonyl)-, O-[(methylamino)carbonyl]oxime
Reactant of Route 2
Reactant of Route 2
Propanal, 2-methyl-2-(methylsulfonyl)-, O-[(methylamino)carbonyl]oxime
Reactant of Route 3
Propanal, 2-methyl-2-(methylsulfonyl)-, O-[(methylamino)carbonyl]oxime
Reactant of Route 4
Reactant of Route 4
Propanal, 2-methyl-2-(methylsulfonyl)-, O-[(methylamino)carbonyl]oxime

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